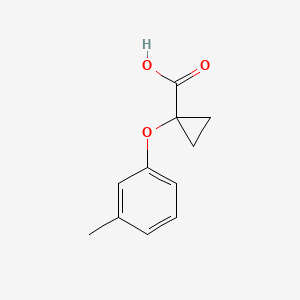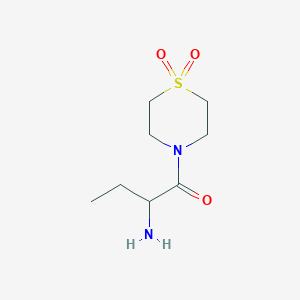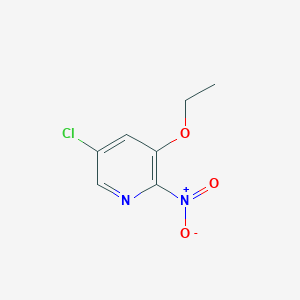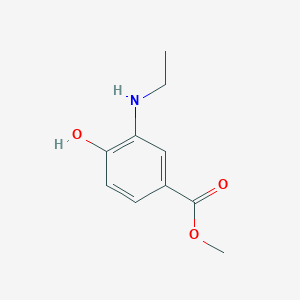
Methyl 3-(ethylamino)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester (9CI) is an organic compound with the molecular formula C10H13NO3 This compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an ethylamino group at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester typically involves the esterification of 3-(ethylamino)-4-hydroxybenzoic acid with methanol. This reaction can be catalyzed by acidic or basic conditions. Commonly used catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester can undergo oxidation reactions, where the ethylamino group can be oxidized to form a nitro group.
Reduction: The compound can also undergo reduction reactions, where the nitro group can be reduced back to an amino group.
Substitution: The hydroxyl group on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of 3-(ethylamino)-4-nitrobenzoic acid, methyl ester.
Reduction: Formation of 3-(ethylamino)-4-aminobenzoic acid, methyl ester.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester involves its interaction with specific molecular targets in biological systems. The ethylamino group can form hydrogen bonds with target proteins, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-(ethylamino)-, methyl ester
- Benzoic acid, 4-hydroxy-, methyl ester
- Benzoic acid, 3-(methylamino)-4-hydroxy-, methyl ester
Uniqueness
Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester is unique due to the presence of both the ethylamino and hydroxyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(ethylamino)-4-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-11-8-6-7(10(13)14-2)4-5-9(8)12/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
NVQHKDJCFKIJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)
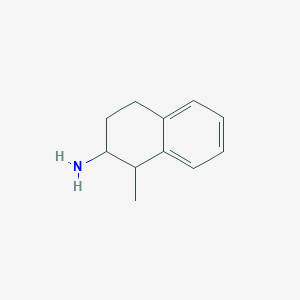
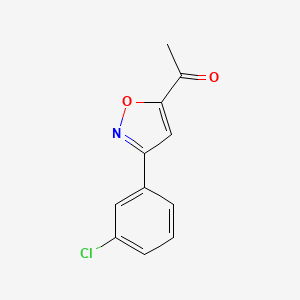
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)


